molecular formula C13H12N2O2 B183275 4-[(4-Pyridinylmethyl)amino]benzoic acid CAS No. 5966-20-1

4-[(4-Pyridinylmethyl)amino]benzoic acid

Cat. No. B183275
CAS RN: 5966-20-1
M. Wt: 228.25 g/mol
InChI Key: VHINPRZMCMMAMA-UHFFFAOYSA-N
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Description

4-[(4-Pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid .


Molecular Structure Analysis

The InChI code for 4-[(4-Pyridinylmethyl)amino]benzoic acid is 1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 4 .


Physical And Chemical Properties Analysis

4-[(4-Pyridinylmethyl)amino]benzoic acid has a molecular weight of 228.25 g/mol . The XLogP3-AA value is 1.9 , which gives an indication of the compound’s lipophilicity. The exact mass and the monoisotopic mass are both 228.089877630 g/mol .

Scientific Research Applications

  • Solar Cell Applications : 4-[(4-Pyridinylmethylene)amino]-benzoic acid, a molecule structurally similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is studied for its potential in solar cell applications. Its structure, comprising two anchoring groups, enables attachment to TiO2 and perovskite surfaces, enhancing solar cell efficiency. The molecule's electronic structures and photochemical properties are explored using spectroscopic methods and computational analyses (Zhang & Wang, 2018).

  • Antimicrobial Applications : Derivatives of benzoic acid, including 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been evaluated for antimicrobial activity. These compounds' structures and antimicrobial properties have been elucidated using various spectroscopic techniques (Komurcu et al., 1995).

  • Polymer Interaction Studies : A complex formed by mixing ethanol solutions of poly(4-vinyl pyridine) (P4VP) and 4-amino benzoic acid has been studied. This research includes exploring the interactions of the polymer-small molecule complex with metal ions, contributing to understanding molecular interactions in solution (Acar & Tulun, 2001).

  • Crystal Structure Analysis : Research on the crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione reveals insights into molecular interactions and hydrogen bonding patterns. Such studies are crucial for understanding the solid-state chemistry of these compounds (Lemmerer & Bourne, 2012).

  • Peptidomimetics Synthesis : 4-Amino-3-(aminomethyl)benzoic acid, a molecule closely related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, is used as a building block for the synthesis of peptidomimetics and in combinatorial chemistry, showcasing its potential in biochemical applications (Pascal et al., 2000).

  • Study of Schiff Base Compounds : The preparation and biological activity of new Schiff base compounds derived from 4-amino benzoic acid, similar to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied. This research contributes to the field of bioactive compounds (Radi et al., 2019).

  • Pharmacokinetic Studies : The pharmacokinetics of benzoic acid derivatives, including those structurally related to 4-[(4-Pyridinylmethyl)amino]benzoic acid, have been studied in animal models. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds in biological systems (Xu et al., 2020).

properties

IUPAC Name

4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHINPRZMCMMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359053
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Pyridinylmethyl)amino]benzoic acid

CAS RN

5966-20-1
Record name 4-[(4-pyridinylmethyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GZ Liu, X Wang - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
Hydrothermal synthesis and crystal structure of catena-poly[diaqua-bis(μ2-4-((pyridin-4-ylmethyl)amino)benzoato-κ2N:O)cobalt(II)] – 4,4′-bipyridine – water (1/2/2) Skip to content …
Number of citations: 0 www.degruyter.com
L Guang-Zhen, YD Li - Zeitschrift für Kristallographie-New Crystal …, 2022 - degruyter.com
C 50 H 50 N 8 O 8 Co, triclinic, P 1 ‾ $\overline{1}$ , a = 9.2920(4) Å, b = 11.3648(5) Å, c = 11.9954(4) Å, α = 96.478(3), β = 104.766(3), γ = 103.901(4), V = 1168.40(8) Å 3 , Z = 1, R gt (F…
Number of citations: 2 www.degruyter.com
SM Ying - Inorganica Chimica Acta, 2012 - Elsevier
Six coordination polymers from reduced Schiff base ligands, namely, [Zn(L 1 ) 2 ]·2H 2 O (1), [Ni(L 1 ) 2 ]·2H 2 O (2), [Ni(L 1 ) 2 (H 2 O) 2 ] (3), [Zn(L 2 ) 2 ]·H 2 O (4), [Ni(L 2 ) 2 ]·0.5H 2 O (…
Number of citations: 13 www.sciencedirect.com

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